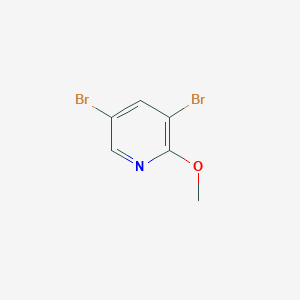

3,5-Dibromo-2-methoxypyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQYTQCUCQJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544003 | |

| Record name | 3,5-Dibromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-60-1 | |

| Record name | 3,5-Dibromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated and Alkoxy Pyridines in Synthetic Chemistry

Halogenated pyridines are of paramount importance in organic synthesis, serving as key intermediates for creating diverse molecular structures. nih.govchemrxiv.org The carbon-halogen bonds on the pyridine (B92270) ring are particularly useful handles for introducing new functional groups through various cross-coupling reactions. nih.govchemrxiv.org This allows chemists to build complex molecules with precise control over their three-dimensional shape and electronic properties, which is crucial for developing new drugs and agricultural products. nih.gov However, the direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh reaction conditions and resulting in mixtures of products. nih.govchemrxiv.org

Alkoxy groups, such as the methoxy (B1213986) group in 3,5-Dibromo-2-methoxypyridine, also play a significant role in synthetic strategies. mdpi.comsemanticscholar.org They can influence the reactivity of the pyridine ring and can be used to direct the position of incoming chemical groups. Furthermore, alkoxy pyridines are valuable precursors for the synthesis of pyridone structures, which are another important class of compounds with diverse biological activities. researchgate.net The presence of both halogen and alkoxy substituents on a pyridine ring, as seen in this compound, creates a powerful combination for synthetic chemists, offering multiple reaction sites that can be addressed selectively. chemimpex.com

Historical Context of 3,5 Dibromo 2 Methoxypyridine in Research

The exploration of substituted pyridines dates back over a century, with early research focusing on fundamental reactions and the synthesis of simple derivatives. chemrxiv.org While the precise first synthesis of 3,5-Dibromo-2-methoxypyridine is not prominently documented in readily available literature, its emergence is tied to the broader development of methods for functionalizing the pyridine (B92270) core. The nitration of substituted pyridine-N-oxides, for instance, has been a known method for introducing functional groups that can be subsequently converted to other substituents. researchgate.net For example, the nitration of 3,5-dibromopyridine-N-oxide yields the corresponding 4-nitro derivative, showcasing early methods to build upon the dibrominated pyridine scaffold. researchgate.net

The development of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, significantly expanded the utility of halogenated pyridines like this compound. These reactions provide efficient and selective methods for forming new carbon-carbon and carbon-heteroatom bonds, making complex molecular designs more accessible. Research has demonstrated the regioselective nature of these coupling reactions on dibrominated pyridines, where one bromine atom can be selectively reacted over the other, further highlighting the synthetic potential of molecules like this compound. researchgate.net

Overview of Research Trajectories for 3,5 Dibromo 2 Methoxypyridine

Classical Preparation Routes to this compound

Traditional methods for synthesizing this compound primarily rely on foundational reactions such as electrophilic halogenation and nucleophilic substitution. These routes are well-established and often serve as the basis for large-scale production.

Halogenation of 2-Methoxypyridine (B126380) Precursors

The direct bromination of 2-methoxypyridine itself presents a challenge in achieving the desired 3,5-disubstitution pattern. The use of N-Bromosuccinimide (NBS) on 2-methoxypyridine results in a highly regioselective monobromination, yielding 5-bromo-2-methoxypyridine (B44785) in almost quantitative amounts. thieme-connect.com This high degree of selectivity for the position para to the activating methoxy group makes the direct synthesis of the 3,5-dibromo derivative from this specific precursor inefficient. thieme-connect.com

A more effective and widely used classical approach involves the bromination of a 2-pyridone precursor, followed by O-alkylation. The synthesis starts with 2-pyridone, which undergoes dibromination to form 3,5-dibromo-2-pyridone. This intermediate is then O-methylated to yield the final product, this compound. A particularly effective method for this methylation step employs methyl iodide in the presence of silver carbonate in benzene, which drives the reaction toward selective O-alkylation in high yield. clockss.org

Table 1: O-Alkylation of 3,5-Dibromo-2-pyridone

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|

Methoxylation of Halogenated Pyridines (e.g., from 3,5-Dibromo-2-chloropyridine)

An alternative classical route is the nucleophilic aromatic substitution (SNAr) of a more reactive halogen, such as chlorine, at the C-2 position. The starting material for this synthesis is 3,5-Dibromo-2-chloropyridine. lookchem.comsigmaaldrich.com This compound is treated with a methoxide (B1231860) source, typically sodium methoxide in methanol, to displace the chloro group. The chloro group at the C-2 position is more labile than the bromo groups at C-3 and C-5, allowing for a selective substitution. While viable, this method has been reported with significantly lower yields compared to the O-alkylation of the corresponding pyridone. clockss.org

Table 2: Methoxylation of 3,5-Dibromo-2-chloropyridine

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|

Modern and Advanced Synthetic Strategies for this compound

Advances in organometallic chemistry have provided powerful tools for the synthesis and functionalization of polysubstituted pyridines. These methods offer high regioselectivity and functional group tolerance, enabling the creation of complex derivatives from the this compound scaffold.

Organometallic Approaches in this compound Synthesis

Organometallic intermediates, particularly those of lithium and magnesium, are pivotal in modern synthetic strategies involving halogenated pyridines. Halogen-metal exchange reactions allow for the selective activation of a specific C-Br bond, creating a nucleophilic carbon center that can react with a wide range of electrophiles.

The treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a regioselective bromine-lithium exchange. The regioselectivity of this exchange is influenced by the electronic and steric properties of the substituents on the pyridine (B92270) ring. For this compound, the exchange occurs preferentially at the C-3 position. This outcome is complementary to the regioselectivity observed in 3,5-dibromo-2-hydroxypyridines, where lithiation occurs at the C-5 position. researchgate.netresearchgate.net The resulting 3-lithio-5-bromo-2-methoxypyridine is a versatile intermediate for introducing substituents specifically at the C-3 position.

Bromine-magnesium exchange reactions provide a milder alternative to lithium-based methods and often exhibit excellent functional group tolerance. The use of isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl) is effective for performing regioselective Br/Mg exchange on dibromopyridine derivatives. nih.govznaturforsch.com For substrates similar to this compound, this reagent allows for selective metalation, typically at the more sterically accessible or electronically activated position.

More recent advancements include the use of bimetallic reagents, such as sBu₂Mg·2LiOR (where R = 2-ethylhexyl), which enable efficient and highly regioselective Br/Mg exchanges in non-polar solvents like toluene (B28343) under mild conditions. researchgate.netnih.gov The addition of Lewis donor additives like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) can further tune the regioselectivity of the exchange on dibromo-pyridines, providing precise control over the functionalization site. nih.gov These magnesium-based methods generate functionalized pyridylmagnesium reagents that can react with various electrophiles to produce a diverse array of substituted pyridines. nih.gov

Table 3: Reagents for Regioselective Halogen-Metal Exchange

| Reagent Type | Example Reagent | Selectivity on Dibromopyridines | Reference |

|---|---|---|---|

| Organolithium | n-BuLi | Enables regioselective Br-Li exchange. | researchgate.netresearchgate.net |

| Organomagnesium | i-PrMgCl·LiCl | Allows highly regioselective Br-Mg exchange. | nih.govznaturforsch.com |

Synthetic Routes to this compound and its Derivatives

The synthesis of this compound, a key intermediate in the creation of pharmaceuticals and agrochemicals, can be achieved through various chemical strategies. chemimpex.com These methods range from classical approaches to more modern, catalyst-driven reactions and environmentally conscious procedures. The strategic placement of bromo- and methoxy- groups on the pyridine ring allows for a wide array of subsequent chemical modifications.

3 Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org This strategy utilizes a directing group to guide a metalating agent, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then react with an electrophile to introduce a new substituent.

In the context of pyridine synthesis, the methoxy group can serve as a directing group, facilitating metalation at the adjacent C3 and C5 positions. However, the inherent reactivity of the pyridine nitrogen can complicate this process. To achieve dibromination at the 3 and 5 positions of a 2-methoxypyridine core, a multi-step approach is often necessary.

One reported synthesis of this compound starts from 3,5-dibromo-2-pyridone. clockss.org The pyridone is treated with methyl iodide in the presence of silver carbonate in benzene. This reaction selectively alkylates the oxygen atom, yielding this compound in a high yield of 96%. clockss.org This method circumvents the challenges of direct multiple ortho-metalations on a pre-formed 2-methoxypyridine.

A general representation of this transformation is shown below:

Table 1: Synthesis of this compound via O-alkylation clockss.org

| Starting Material | Reagents | Product | Yield (%) |

| 3,5-Dibromo-2-pyridone | Methyl iodide, Silver carbonate | This compound | 96 |

It is important to note that direct C-H lithiation and subsequent bromination of 2-methoxypyridine itself is challenging to control for the selective production of the 3,5-dibromo derivative due to the multiple reactive sites on the pyridine ring.

2 Catalyst-Mediated Synthetic Pathways to this compound

Catalyst-mediated reactions offer efficient and selective routes to halogenated pyridines, including this compound. These methods often involve transition metal catalysts that can facilitate cross-coupling reactions or direct C-H functionalization.

While specific catalyst-mediated syntheses directly yielding this compound are not extensively detailed in the provided results, related transformations highlight the potential of this approach. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines from pyridine precursors. snnu.edu.cn This demonstrates the power of catalytic methods in functionalizing the pyridine ring system.

Furthermore, copper-catalyzed reactions are known to be effective in the synthesis of halogenated pyridines. acs.org These reactions can proceed under mild conditions and offer good control over regioselectivity. The synthesis of this compound could potentially be achieved through a copper-catalyzed halogenation of a suitable 2-methoxypyridine precursor.

3 Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce high yields with minimal waste. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of important chemical intermediates like this compound.

Key green chemistry strategies applicable to the synthesis of halogenated pyridines include:

Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents and toxic reagents. rasayanjournal.co.in Green approaches focus on replacing these with safer alternatives. For example, the use of water as a solvent in microwave-assisted synthesis of imidazole-based pyrimidine (B1678525) hybrids has been reported as a highly eco-friendly method. nih.gov

Catalysis: The use of catalysts, including organocatalysts and metal-free heterogeneous catalysts, can significantly improve the efficiency and reduce the environmental impact of chemical reactions. researchgate.net Catalysts allow for reactions to proceed under milder conditions and with higher atom economy.

Energy Efficiency: Techniques such as microwave-assisted synthesis and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in

Renewable Feedstocks: While not directly reported for this compound, research into the production of pyridines from renewable sources like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts points towards a more sustainable future for pyridine synthesis. rsc.org

One study on the synthesis of a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, highlights a greener approach by performing a multi-step synthesis without isolating the intermediates. researchgate.net This "one-pot" strategy improves productivity and reduces the use of solvents. researchgate.net

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Electrophilic Aromatic Substitution Reactions on this compound

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. The presence of two strongly electron-withdrawing bromine atoms at the 3- and 5-positions further deactivates the ring. Although the 2-methoxy group is an activating, ortho-, para-directing group, its influence is generally insufficient to overcome the substantial deactivation by the ring nitrogen and the halogens. Consequently, electrophilic aromatic substitution reactions on this compound are not commonly reported and are expected to be challenging under standard conditions.

Nucleophilic Aromatic Substitution Reactions on this compound

In contrast to its passivity towards electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack. benthambooks.com This reactivity is a cornerstone of its synthetic utility. chemimpex.com

Directed Nucleophilic Attack at the Pyridine Core

The bromine atoms on the pyridine core serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The positions of these halogens (C3 and C5) are susceptible to displacement by a variety of nucleophiles. Research has shown that reactions can be directed to these positions. For instance, studies on related dihalopyridine systems demonstrate that nucleophilic attack can be guided by the electronic environment of the ring. rsc.org In many cases, these reactions proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. benthambooks.com

Reactivity of the Methoxy Group

The methoxy group at the 2-position can also be a site of reaction. Demethylation to reveal the corresponding pyridin-2-one is a common transformation. nih.gov This can be achieved using various reagents, such as strong acids like hydrobromic acid or other demethylating agents. nih.govasianpubs.org For example, a pyridinol analog was prepared via demethylation of a methoxypyridine derivative using HBr. nih.gov Additionally, the methoxy group can be introduced onto a brominated pyridine scaffold via nucleophilic substitution. For instance, 3,5-dibromo-2-pyridone can be O-alkylated with methyl iodide in the presence of silver carbonate to yield this compound in high yield (96%). clockss.org

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations due to its two bromine atoms, which can participate in oxidative addition steps. chemimpex.com

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed reactions are widely used to functionalize this compound and its analogs. rsc.org The differential reactivity of the C-Br bonds can sometimes allow for selective or sequential couplings.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, has been successfully applied to bromo-methoxypyridine systems. rhhz.netnih.gov Research on related dibromopyridine derivatives shows that regioselective coupling is often achievable. For example, in N-(3,5-dibromo-2-pyridyl)piperazines, Suzuki coupling occurs regioselectively at the 3-position. researchgate.net Similarly, studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrate that sequential Suzuki-Miyaura reactions can occur, first at the more reactive C3/C5 positions and then at the C2/C6 positions. rsc.org

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C, K₂CO₃, H₂O/Acetone | 5-p-tolyl-2-methoxypyridine | 93% | rhhz.net |

| 5-bromo-2-methoxypyridine | Potassium o-tolyltrifluoroborate | Pd/C, K₂CO₃, H₂O/Acetone | 5-o-tolyl-2-methoxypyridine | 86% | rhhz.net |

| N-(3,5-dibromo-2-pyridyl)piperazines | Arylboronic acids | Palladium catalyst | N-(3-aryl-5-bromo-2-pyridyl)piperazines | Good | researchgate.net |

Stille Coupling: The Stille reaction utilizes organotin reagents and has been employed for the functionalization of dihalopyridines. researchgate.net While specific studies on this compound are less common, research on analogous compounds like 3,5-dibromo-2-pyrone shows that Stille couplings typically occur with high regioselectivity. nih.govewha.ac.kr The reaction generally proceeds at the more electron-deficient position, which is often the C3 position in such systems. nih.gov

Negishi Coupling: The Negishi coupling involves organozinc reagents and is a powerful method for forming C-C bonds with sp², sp³, and sp hybridized carbons. wikipedia.org It is particularly effective for the synthesis of complex molecules and has been applied to create bipyridine derivatives from bromopyridines and pyridyl zinc halides. mdpi.comacs.org The reaction is catalyzed by palladium or nickel complexes. wikipedia.org The choice of catalyst and ligands can be critical for achieving high yields and selectivity, especially when dealing with potentially inhibitory intermediates. rsc.orgnih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed)

Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-based methods. lookchem.com

Copper-Catalyzed Amination: Copper catalysts are effective for forming C-N bonds. For example, copper(I) oxide has been used to catalyze the amination of various bromopyridines with aqueous ammonia in ethylene (B1197577) glycol, providing the corresponding aminopyridines in good yields under relatively mild conditions. researchgate.net

Copper-Catalyzed C-O Bond Formation: Copper catalysis is also utilized for the formation of C-O bonds. In one synthetic route, a copper-catalyzed reaction of sodium methoxide with a 5-bromofuropyridine derivative was used to introduce a methoxy group in good yield. clockss.org This highlights the utility of copper in promoting nucleophilic substitution of aryl bromides with alkoxides.

| Substrate | Reagent | Catalyst/Conditions | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Aqueous Ammonia | Cu₂O, K₂CO₃, DMEDA, Ethylene Glycol, 60°C | Amination | 2-Aminopyridine | 90% | researchgate.net |

| 5-Bromo-2-phenylfuro[2,3-b]pyridine | Sodium Methoxide | Copper catalyst, Methanol/DMF | Methoxylation | 5-Methoxy-2-phenylfuro[2,3-b]pyridine | 78% | clockss.org |

| 2,2'-Dibromo-4,4'-bipyridines | Iodine source | Copper catalyst (Buchwald procedure) | Finkelstein Reaction | 2,2'-Diiodo-4,4'-bipyridines | - | lookchem.com |

Regioselectivity in Cross-Coupling of Dibromopyridines

The regioselectivity of cross-coupling reactions involving dihalogenated pyridines, such as this compound, is a critical aspect of their synthetic utility. The differential reactivity of the halogen atoms allows for selective functionalization at specific positions on the pyridine ring. In the case of this compound, the electronic and steric environment surrounding each bromine atom dictates the outcome of the coupling reaction.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For N-(3,5-dibromo-2-pyridyl)piperazines, palladium-catalyzed cross-coupling occurs regioselectively at the 3-position. researchgate.netresearchgate.net This selectivity is also observed in Suzuki-Miyaura cross-coupling reactions of 3',5'-dibromo pyridinium (B92312) N-(2'-azinyl)aminides, where substitution preferentially happens at the 3'-position. researchgate.net The nature of the substituents on the pyridine ring can significantly influence this selectivity. For instance, in 2-chloro-5-bromo-3-electron-donating-group-pyridines, the presence of an electron-donating group (EDG) at the 3-position can lead to increased reactivity at the C2-Cl bond over the C5-Br bond. chemrxiv.org This is attributed to the influence of the EDG on the frontier molecular orbitals of the pyridine ring. chemrxiv.org

In Stille coupling reactions of 3,5-dibromo-2-pyrone, a related heterocyclic compound, the reaction typically occurs at the C3 position, which is more electron-deficient. nih.gov However, the addition of Cu(I) can reverse this regioselectivity, favoring reaction at the C5 position. nih.gov This highlights the tunability of regioselectivity through the use of additives.

A one-pot, palladium-catalyzed direct cross-coupling of two different aryl bromides can be achieved using tBuLi. rug.nl This method relies on the preferential lithium-halogen exchange of an ortho-substituted bromide, and has been successfully applied to 3-bromo-2-methoxypyridine. rug.nl

Halogen-Metal Exchange Reactions and Subsequent Quenching with Electrophiles

Halogen-metal exchange is a powerful tool for the functionalization of halogenated pyridines. This process involves the replacement of a halogen atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate that can then be quenched with various electrophiles.

Lithium-halogen exchange is a common method for generating organolithium reagents from aryl halides. The rate of this exchange can be influenced by the position of the halogen and the presence of directing groups. In the case of dibrominated pyridines, the exchange often occurs at the more sterically accessible or electronically activated position. For instance, in 2,5-dibromo-4-methoxypyridine (B2608117), treatment with n-BuLi leads to exchange at the 5-position. arkat-usa.orgresearchgate.net However, the dynamics of this reaction can be complex, with the potential for lithium migration, sometimes referred to as a "halogen dance," to a more thermodynamically stable position. arkat-usa.orgresearchgate.net For example, allowing the reaction of 2,5-dibromo-4-methoxypyridine with n-BuLi to proceed for a longer time before quenching results in the formation of a product derived from a C-3 lithiated species, indicating a C-5 to C-3 lithium migration. arkat-usa.orgresearchgate.net

The choice of the lithium reagent and reaction conditions is crucial. The use of tBuLi can mediate a selective lithium-halogen exchange, which is a key step in some cross-coupling reactions. rug.nl

Magnesium-halogen exchange offers an alternative to lithium-based methods and can exhibit different selectivity profiles. The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can enhance the rate of Br-Mg exchange. researchgate.net For 3,5-dibromopyridine, single exchange reactions can be achieved with complete regioselectivity. researchgate.net

In the case of this compound, regioselective Br/Mg exchange can be achieved using the bimetallic reagent sBu2Mg·2LiOR (where R = 2-ethylhexyl) in toluene. uni-muenchen.de This reaction selectively forms the ortho-metalated Grignard reagent at the C3 position. uni-muenchen.deuni-muenchen.denih.gov The addition of Lewis donors like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can further tune the regioselectivity of the Br/Mg exchange on dibromopyridines. uni-muenchen.denih.gov

The choice of magnesium reagent is critical. While i-PrMgCl is commonly used, other reagents like lithium tri-n-tributylmagnesate have also been employed for halogen-metal exchange in the diazine series. researchgate.net

Once the organometallic intermediate is generated via halogen-metal exchange, it can be trapped with a wide array of electrophiles to introduce new functional groups.

The ortho-magnesiated species derived from this compound has been successfully functionalized with various carbon-based electrophiles. uni-muenchen.deuni-muenchen.denih.gov These include:

Allylation: Reaction with methallyl bromide. uni-muenchen.deuni-muenchen.denih.gov

Addition to Ketones: Such as Michler's ketone. uni-muenchen.denih.gov

Negishi Cross-Coupling: After transmetalation with ZnCl2, the resulting organozinc species can undergo palladium-catalyzed cross-coupling with aryl iodides like 4-iodobenzonitrile. uni-muenchen.deuni-muenchen.denih.gov

The following table summarizes the functionalization of the Grignard reagent derived from this compound:

| Electrophile | Reagent System | Product | Yield | Reference |

| Methallyl bromide | sBu2Mg·2LiOR | 3-allyl-5-bromo-2-methoxypyridine | 81% | uni-muenchen.de |

| 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) | sBu2Mg·2LiOR | Alcohol derivative | 53% | uni-muenchen.de |

| 4-Iodobenzonitrile | sBu2Mg·2LiOR, then ZnCl2, then Pd-catalyst | 5-bromo-3-(4-cyanophenyl)-2-methoxypyridine | 62% | uni-muenchen.de |

Lithiated pyridine intermediates can also be quenched with various electrophiles. For example, lithiated 2,5-dibromo-4-methoxypyridine has been trapped with DMF and ethyl formate (B1220265) to yield the corresponding aldehydes. arkat-usa.orgresearchgate.net

Radical Reactions and Photochemistry of this compound

The study of radical reactions and photochemistry involving this compound is less documented compared to its ionic reactions. However, general principles of radical chemistry can be applied. Free radicals are species with an unpaired electron, often generated by homolytic bond cleavage induced by heat or light. utexas.edu

Halogenated aromatic compounds can undergo reductive dehalogenation through radical pathways, which can be initiated by photocatalysts under visible light. mdpi.com It is plausible that this compound could undergo similar reactions. Intramolecular radical aromatic substitution, where a radical center within a molecule attacks the aromatic ring to displace a substituent (ipso substitution), is a known process. ucl.ac.uk The efficiency of such reactions can be influenced by the nature of the leaving group and the substituents on the aromatic ring. ucl.ac.uk

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes. For cross-coupling reactions, the mechanism of oxidative addition of the C-Br bond to a palladium(0) catalyst is often the rate-determining and selectivity-determining step. The symmetry and energy of the frontier molecular orbitals (HOMO and LUMO) of the substituted pyridine play a key role. chemrxiv.org For 2-halopyridines with an electron-donating group at the 3-position, a nucleophilic displacement oxidative addition mechanism is proposed, driven by high LUMO orbital coefficients at the C2 position. chemrxiv.org In contrast, isomers with the EDG at the 5-position may follow a 3-centered insertion mechanism due to different LUMO characteristics. chemrxiv.org

In halogen-metal exchange reactions, the regioselectivity is often governed by a combination of electronic and steric factors, as well as the potential for chelation of the metal by the methoxy group. The observation of "halogen dance" rearrangements in related systems suggests that the initially formed organometallic species may not be the one that is ultimately trapped, indicating a dynamic equilibrium between different metalated isomers. arkat-usa.orgresearchgate.net

For the regiochemical reversal observed in the Stille coupling of 3,5-dibromo-2-pyrone with the addition of Cu(I), it is proposed that a different palladium intermediate is preferentially formed and is more reactive. nih.gov This highlights how additives can fundamentally alter the reaction pathway.

Computational studies are increasingly used to provide insights into these mechanisms. For example, density functional theory (DFT) calculations have been used to investigate the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions, providing information on the energetics of the catalytic cycle. acs.org Similar studies on reactions involving this compound could further illuminate the factors controlling its reactivity and selectivity.

Spectroscopic Analysis of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. In the context of substituted pyridines like this compound, various spectroscopic techniques are employed to identify transient species, which are often highly reactive and present in low concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, in the study of related brominated methoxypyridines, ¹H and ¹³C NMR have been instrumental in characterizing the products of metal-halogen exchange reactions. arkat-usa.orgresearchgate.net These reactions can proceed through lithiated intermediates, whose formation and subsequent reactions are highly regioselective. The specific chemical shifts and coupling constants in the NMR spectra allow for the unambiguous assignment of the substitution pattern on the pyridine ring, thereby confirming the position of metalation. arkat-usa.orgresearchgate.net

In reactions involving 2,5-dibromo-4-methoxypyridine, a compound with a similar substitution pattern, trapping of a lithiated intermediate with an electrophile like dimethylformamide (DMF) within a short reaction time (5 minutes) leads to the formation of a specific aldehyde. arkat-usa.orgresearchgate.net Allowing the reaction to proceed for a longer duration (30 minutes) before adding the electrophile results in a different regioisomeric aldehyde, suggesting a migration of the lithium atom—a "halogen dance." arkat-usa.orgresearchgate.net The characterization of these distinct products by NMR provides indirect but compelling evidence for the existence and dynamic nature of the lithiated intermediates. arkat-usa.orgresearchgate.net

While direct spectroscopic data for the intermediates of this compound reactions are not extensively documented in the reviewed literature, the methodologies applied to analogous systems are directly applicable. Techniques such as in-situ NMR, where spectra are recorded as the reaction progresses, could provide real-time information on the formation and consumption of intermediates.

Furthermore, other spectroscopic methods have proven valuable in studying reactive pyridine species. Reflection-Absorption Infrared Spectroscopy (RAIRS) and X-ray Photoelectron Spectroscopy (XPS) have been used to identify surface-bound intermediates, such as pyridyl species, in the reactions of bromopyridines on metal surfaces. researchgate.net Mass spectrometry is also routinely used to determine the mass of reaction products and fragments, which can help in deducing the structure of transient species. thieme-connect.com

The following table summarizes the spectroscopic data for the characterization of a key intermediate and final product in the bromination of a related pyridine derivative.

| Compound Name | Spectroscopic Data | Source |

| 3-Bromo-2-hydroxypyridine | ¹H NMR (DMSO-d₆): δ = 6.12 (dd, 1H), 7.43 (dd, 1H), 7.90 (dd, 1H), 11.77 (br s, 1H, -OH)MS (m/z %): 175/173 (97/100, M⁺) | thieme-connect.com |

| 3,5-Dibromo-2-hydroxypyridine (B76924) | ¹H NMR (DMSO-d₆): δ = 7.74 (d, 1H), 8.09 (d, 1H)¹³C NMR (DMSO-d₆): 96.6 (C-5), 115.9 (C-3), 136.3 and 144.7 (C-4 and C-6), 157.7 (C-2)MS (m/z %): 255/253/251 (52/100/49, M⁺) | thieme-connect.com |

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insights into reaction rates, mechanisms, and the factors that influence them. For key transformations of this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, understanding the kinetics is essential for controlling product distribution and optimizing reaction yields.

While detailed kinetic data, such as rate constants and activation energies, for reactions of this compound are not widely available in the surveyed literature, the influence of reaction parameters on the outcome of related reactions offers a qualitative understanding of the underlying kinetics. For example, the aforementioned study on 2,5-dibromo-4-methoxypyridine demonstrates kinetic control over product formation. arkat-usa.orgresearchgate.net The formation of different products based on the lithiation time points to a competition between different reaction pathways with different rates. arkat-usa.orgresearchgate.net

The table below illustrates the effect of reaction time on the regioselectivity of the formylation of lithiated 2,5-dibromo-4-methoxypyridine, highlighting the kinetic nature of the process.

| Reactant | Lithiation Time | Electrophile | Major Product | Implication | Source |

| 2,5-dibromo-4-methoxypyridine | 5 minutes | DMF | 2,5-dibromo-4-methoxy-3-pyridinecarboxaldehyde | Kinetic product from initial C-3 lithiation | arkat-usa.orgresearchgate.net |

| 2,5-dibromo-4-methoxypyridine | 30 minutes | DMF | 2-bromo-4-methoxy-5-pyridinecarboxaldehyde | Thermodynamic product after C-5 to C-3 lithium migration | arkat-usa.orgresearchgate.net |

This example underscores that even in the absence of explicit rate constants, the deliberate manipulation of reaction conditions can provide valuable mechanistic information. The regioselectivity in these reactions is a direct consequence of the relative rates of competing elementary steps.

For more complex transformations, such as palladium-catalyzed cross-coupling reactions, the kinetics can be influenced by a multitude of factors including the nature of the catalyst, ligands, solvent, and temperature. acs.org Future research involving techniques like stopped-flow spectroscopy or in-situ reaction monitoring could provide the detailed kinetic data needed for a more comprehensive understanding of the reactivity of this compound.

Derivatives and Analogs of 3,5 Dibromo 2 Methoxypyridine: Synthesis and Reactivity

Monobrominated and Tri-Substituted Methoxy (B1213986) Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives with varying degrees of substitution is crucial for tuning the molecule's electronic and steric properties. This allows for the systematic exploration of structure-activity relationships in various applications.

The monobrominated analogues of 2-methoxypyridine (B126380) are key synthetic intermediates. Their preparation can be achieved through several strategic routes.

5-Bromo-2-methoxypyridine (B44785): The synthesis of this isomer can be accomplished via two primary methods. The first involves the direct electrophilic bromination of 2-methoxypyridine. The methoxy group directs bromination primarily to the C5 position (para-position). Common brominating agents for this reaction include N-bromosuccinimide (NBS) or bromine in an inert solvent. nbinno.com A second, high-yield method involves the nucleophilic aromatic substitution of 2,5-dibromopyridine. In this reaction, the more reactive bromine atom at the 2-position is selectively displaced by a methoxy group, typically by treatment with sodium methoxide (B1231860) in methanol. chemicalbook.com

3-Bromo-2-methoxypyridine: The synthesis of this analogue often starts from a corresponding pyridone. One effective method is the O-alkylation of 3-bromo-2-pyridone. clockss.org The reaction is carried out using an alkylating agent like methyl iodide in the presence of silver carbonate, which selectively promotes alkylation on the oxygen atom. clockss.org An alternative pathway begins with 3-hydroxypyridine, which is first brominated to form 2-bromo-3-hydroxypyridine. google.comprepchem.com This intermediate is then methylated using a reagent such as methyl iodide with a base like potassium hydroxide (B78521) to yield the final product. prepchem.com

| Compound | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 5-Bromo-2-methoxypyridine | 2-Methoxypyridine | NBS or Br2 | Electrophilic Bromination nbinno.com |

| 5-Bromo-2-methoxypyridine | 2,5-Dibromopyridine | Sodium Methoxide/Methanol | Nucleophilic Substitution chemicalbook.com |

| 3-Bromo-2-methoxypyridine | 3-Bromo-2-pyridone | Methyl Iodide/Silver Carbonate | O-Alkylation clockss.org |

| 3-Bromo-2-methoxypyridine | 3-Hydroxypyridine | 1. Bromine/NaOH 2. CH3I/KOH | Bromination followed by Methylation google.comprepchem.com |

The nitrogen atom in the pyridine ring, while less basic than in unsubstituted pyridine due to the electron-withdrawing nature of the methoxy group, can still undergo derivatization. nih.gov A significant reaction is the formation of N-oxides. For instance, derivatives like 3-bromo-5-methoxypyridine (B189597) can be converted to their corresponding N-oxides. This transformation activates the pyridine ring for further functionalization, particularly electrophilic substitution. The N-oxide group significantly influences the directing effects of other substituents on the ring during subsequent reactions such as nitration. researchgate.net

Transformations Involving the Methoxy Group

The methoxy group at the C2 position is not merely a passive substituent; it is a functional handle that can be chemically altered to produce other important derivatives.

A key transformation of 3,5-dibromo-2-methoxypyridine is its demethylation to produce 3,5-dibromo-2-hydroxypyridine (B76924) (which exists in tautomeric equilibrium with 3,5-dibromo-2-pyridone). This reaction is typically achieved by treatment with strong acids, such as hydrobromic acid (HBr). nih.gov The cleavage of the methyl-oxygen ether bond provides access to the corresponding hydroxypyridine, a versatile intermediate for synthesizing pharmaceuticals and agrochemicals. nih.govchemimpex.com

| Starting Material | Product | Key Reagent |

|---|---|---|

| This compound | 3,5-Dibromo-2-hydroxypyridine scbt.com | Hydrobromic Acid (HBr) nih.gov |

Starting from the corresponding bromo-substituted 2-pyridones, a variety of 2-alkoxypyridines can be synthesized. By using different alkyl halides in the O-alkylation reaction, ethers with longer chains or different functional groups can be introduced at the 2-position. For example, using benzyl (B1604629) bromide instead of methyl iodide leads to the formation of 2-benzyloxypyridines. clockss.org This versatility allows for the synthesis of a library of ether derivatives, enabling the fine-tuning of properties like solubility and biological activity.

Pyridine Ring Functionalization and Annulation Reactions

Beyond simple substitution, the pyridine ring of this compound and its analogs can undergo more complex transformations, including the introduction of new functional groups and the construction of fused ring systems.

Functionalization of the pyridine ring can be achieved through various reactions. The bromine atoms serve as excellent handles for cross-coupling reactions. For instance, Suzuki cross-coupling reactions can be employed to form new carbon-carbon bonds by reacting the bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst. mdpi.com This method allows for the synthesis of complex biaryl structures. Furthermore, electrophilic substitution, such as nitration, can introduce functional groups onto the ring, although the position of substitution is highly dependent on the existing substituents and whether the pyridine nitrogen is in its native form or as an N-oxide. researchgate.net

Annulation reactions involve the construction of a new ring fused to the pyridine core. The presence of the methoxy group can facilitate reactions that might otherwise be low-yielding by modulating the basicity of the pyridine nitrogen. nih.gov Methodologies such as the Robinson annulation can be used to build a new six-membered ring onto the pyridine scaffold. nih.gov Additionally, [3+2] and [4+2] cycloaddition reactions, often involving pyridinium (B92312) ylides, provide pathways to construct five- and six-membered heterocyclic rings fused to the parent pyridine structure. chim.itnih.gov These advanced synthetic strategies lead to the creation of novel polycyclic and tetracyclic frameworks.

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from this compound is a nuanced area of synthetic chemistry that leverages the strategic placement of its functional groups. While direct, one-pot cyclization reactions starting from this compound are not extensively documented in readily available literature, the true potential for forming these fused systems lies in the reactivity of its derivatives. By first employing cross-coupling reactions to introduce functionalities at the 3- and 5-positions, intermediates can be generated that are primed for subsequent intramolecular cyclization, leading to the formation of novel fused bi- and polycyclic scaffolds.

For instance, the introduction of an alkyne group at one of the bromine positions via a Sonogashira coupling would yield an alkynyl-bromopyridine derivative. This intermediate could then potentially undergo an intramolecular Heck reaction, where the palladium catalyst activates the remaining carbon-bromine bond to cyclize onto the alkyne, forming a new ring fused to the pyridine core. Similarly, the installation of a vinyl group through a Suzuki or Stille coupling could set the stage for a ring-closing metathesis or other palladium-catalyzed cyclization to build carbocyclic or heterocyclic rings.

Another strategic approach involves the introduction of nucleophilic groups, such as amines or thiols, via Buchwald-Hartwig amination or related C-N/C-S bond-forming reactions. If a suitable electrophilic site is also present on a side chain introduced at the other bromine position, an intramolecular nucleophilic substitution or condensation reaction could be triggered to forge the fused heterocyclic ring. The regioselectivity of the initial cross-coupling reactions is paramount in this strategy, as it dictates the final structure and orientation of the fused ring system. The differential reactivity of the bromine atoms on the this compound scaffold allows for a controlled, stepwise functionalization, paving the way for the rational design and synthesis of complex, fused pyridine-based heterocycles.

Introduction of Diverse Functional Groups

The palladium-catalyzed cross-coupling of this compound is a powerful and well-established method for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this starting material. The differential reactivity of the two bromine atoms allows for selective and sequential reactions, providing a pathway to unsymmetrically substituted pyridine derivatives.

Research detailed in patent literature (WO 2006/116787 A1) demonstrates the utility of the Suzuki-Miyaura coupling for the regioselective introduction of aryl and heteroaryl moieties. It has been observed that the bromine at the 5-position is more reactive towards Suzuki coupling than the bromine at the 3-position. This preferential reactivity allows for the selective synthesis of 5-aryl-3-bromo-2-methoxypyridine derivatives in good yields.

For example, the reaction of this compound with one equivalent of an arylboronic acid, such as 4-fluorophenylboronic acid, in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as sodium carbonate, proceeds preferentially at the 5-position. The resulting 5-(4-fluorophenyl)-3-bromo-2-methoxypyridine can then be subjected to a second, different cross-coupling reaction at the remaining bromine at the 3-position to generate dissimilarly substituted 3,5-diaryl-2-methoxypyridines.

This stepwise approach allows for the controlled and directed synthesis of a diverse library of derivatives. A variety of boronic acids can be employed in these reactions, introducing phenyl, substituted phenyl, and other heterocyclic rings onto the pyridine core. The conditions for these reactions are generally mild and tolerant of various functional groups on the coupling partners.

Below is a table summarizing representative examples of the regioselective Suzuki-Miyaura coupling of this compound.

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 5-(4-Fluorophenyl)-3-bromo-2-methoxypyridine |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 5-(4-(Trifluoromethyl)phenyl)-3-bromo-2-methoxypyridine |

| 3 | 3-Furylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 5-(Furan-3-yl)-3-bromo-2-methoxypyridine |

| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 5-(Pyridin-3-yl)-3-bromo-2-methoxypyridine |

This selective functionalization is a critical step, as the newly introduced aryl or heteroaryl groups can themselves be further modified, or they can influence the electronic properties and subsequent reactivity of the pyridine ring, including its propensity to undergo intramolecular cyclization to form the fused systems discussed in the previous section.

Advanced Applications of 3,5 Dibromo 2 Methoxypyridine in Organic Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

The structure of 3,5-Dibromo-2-methoxypyridine is foundational in the development of a variety of pharmaceutical intermediates. The strategic placement of its functional groups allows for regioselective modifications, which are crucial in building the complex molecular frameworks required for therapeutic agents. Techniques such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are frequently employed to functionalize the pyridine (B92270) core at the bromine-substituted positions, paving the way for a wide range of potential drug candidates. researchgate.netnih.gov

Precursor for Antimicrobial Agents

While pyridine-based structures are a known feature in many antimicrobial agents, the direct application of this compound as a precursor in the synthesis of compounds with confirmed antimicrobial activity is not extensively detailed in currently available research. The synthesis of various 3,5-disubstituted pyridines has yielded compounds with notable activity against bacterial and fungal pathogens, demonstrating the potential of this structural motif in the field of anti-infective drug discovery. researchgate.net However, specific examples detailing the synthetic route from this compound to a final antimicrobial product, along with corresponding efficacy data, remain to be fully documented in scientific literature.

Role in Anti-Cancer Drug Development

The pyridine ring is a common scaffold in a multitude of compounds developed for oncology. Fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have been investigated as potent anticancer agents targeting various kinases. nih.gov The utility of di-halogenated pyridines as intermediates is well-established, often leveraging regioselective cross-coupling reactions to build molecular complexity. researchgate.net For instance, N-(3,5-dibromo-2-pyridyl)piperazines can undergo selective Suzuki-Miyaura coupling at the 3-position, a key step in creating unsymmetrical 3,5-disubstituted pyridines. nih.gov Despite the clear potential, specific examples that begin with this compound and culminate in a characterized anti-cancer agent are not prominently featured in the reviewed literature.

Synthesis of Novel Pyridine Derivatives for Therapeutic Applications (e.g., anti-mycobacterial)

The development of new treatments for mycobacterial infections, such as tuberculosis, is a critical area of research. Various heterocyclic compounds, including those based on pyridine and purine (B94841) analogs, have been synthesized and evaluated for their antimycobacterial properties. chemicalbook.com Research has shown that modifications to the pyridine ring system can lead to potent inhibitors of Mycobacterium tuberculosis. chemicalbook.comnih.gov While the synthesis of complex molecules like imidazo[1,2-a]pyridine (B132010) amides has yielded compounds with excellent anti-tubercular activity, the direct use of this compound as a starting material for these specific therapeutic agents is not explicitly described in the available scientific reports. nih.gov

Intermediates for Neuroactive Compounds (e.g., AMPA receptor inhibitors, mGluR modulators)

The methoxypyridine motif is a key structural element in the design of neuroactive compounds, particularly those targeting glutamate (B1630785) receptors, which are crucial for synaptic transmission in the central nervous system. Research into gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment has utilized methoxypyridine-containing scaffolds to improve compound activity and solubility. google.com In one notable synthesis, a related compound, 6-bromo-2-methoxy-3-aminopyridine, served as a key intermediate. google.com This highlights the importance of the methoxypyridine core in developing molecules that can cross the blood-brain barrier and interact with therapeutic targets. google.com Although the potential is evident, direct synthetic routes starting from this compound to produce AMPA receptor inhibitors or mGluR modulators are not specifically detailed in the surveyed literature.

Role in Agrochemical Development

Pyridine-containing compounds are integral to the modern agrochemical industry, forming the basis for a significant number of herbicides, insecticides, and fungicides. The functionalization of the pyridine ring allows for the fine-tuning of a compound's biological activity, selectivity, and environmental profile.

Intermediates for Pesticides and Herbicides

The utility of halogenated pyridine derivatives as intermediates for agrochemicals is well-documented. For example, various trifluoromethylpyridines are key precursors for a range of commercial herbicides and pesticides. mdpi.com The synthesis of these agrochemicals often involves the transformation of halogenated picolines. mdpi.com Similarly, other brominated pyridines are recognized as versatile starting materials for pesticides and herbicides. researchgate.net A patent for triazole compounds intended for pest control lists a complex molecule incorporating a 3,5-dibromo-2-substituted benzoyl moiety, indicating the relevance of this substitution pattern in the agrochemical field. However, specific, documented synthetic pathways that explicitly use this compound as a direct precursor for commercial or developmental pesticides and herbicides are not clearly outlined in the available research.

Application in Material Science and Electronic Applications

The exploration of pyridine-containing molecules in material science has revealed their potential in creating advanced materials with unique electronic and surface properties. While specific research on the direct use of this compound in this domain is emerging, its structural characteristics suggest its utility as a precursor for specialized polymers and coatings.

Precursor for Advanced Polymeric Materials

Pyridine-based polymers are of significant interest due to their potential to form conductive materials. The nitrogen atom in the pyridine ring can influence the electronic properties of the polymer chain, making them candidates for applications in electronics. The synthesis of such polymers often involves the coupling of pyridine-containing monomers. The dibromo-functionality of this compound allows for its potential use as a monomer in polymerization reactions, such as polycondensation, to form polypyridine chains. These polymers could exhibit interesting conductive or semi-conductive properties.

Development of Coatings with Enhanced Properties

Pyridine derivatives have been investigated for their ability to enhance the performance of coatings, particularly in the area of corrosion resistance. mdpi.comjocpr.comresearchgate.netqu.edu.qaresearchgate.net The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net While direct studies on this compound for this application are not widely reported, its structure suggests it could be a valuable precursor for synthesizing corrosion inhibitors or as an additive in protective coating formulations. The bromine and methoxy (B1213986) groups can be further functionalized to tailor the molecule's solubility and adhesion properties to specific substrates.

Building Block for Complex Heterocyclic Compounds

One of the most significant applications of this compound is its role as a versatile building block for the synthesis of complex heterocyclic compounds. The differential reactivity of the bromine atoms and the influence of the methoxy group provide chemists with a powerful tool to construct intricate molecular architectures with a high degree of control.

Synthesis of Intricate Molecular Architectures via Cross-Coupling

The presence of two bromine atoms on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Cross-Coupling Reactions Utilizing Dihalo-Pyridine Scaffolds

| Cross-Coupling Reaction | Description | Relevance of this compound |

|---|---|---|

| Suzuki-Miyaura Coupling | A versatile reaction that couples an organoboron compound with a halide using a palladium catalyst. nih.govrsc.orgnih.govresearchgate.net | The two bromine atoms on this compound can be sequentially or selectively replaced with various aryl or vinyl groups, leading to the synthesis of highly substituted pyridines. nih.govnih.gov |

| Stille Coupling | Involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orguwindsor.cawikipedia.orglibretexts.org | Similar to the Suzuki coupling, the Stille reaction allows for the introduction of a wide range of organic substituents at the 3- and 5-positions of the pyridine ring. uwindsor.calibretexts.org |

These cross-coupling strategies enable the construction of complex molecules that would be difficult to synthesize through other methods. The ability to perform these reactions selectively at one of the bromine positions while leaving the other intact for subsequent transformations further enhances the synthetic utility of this compound.

Preparation of Diversely Substituted Pyridine Scaffolds

The strategic functionalization of the this compound core allows for the creation of a diverse library of substituted pyridine derivatives. nih.govrsc.org By carefully choosing the reaction conditions and coupling partners, chemists can introduce a wide variety of functional groups onto the pyridine ring, leading to molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science.

For example, a Suzuki-Miyaura reaction with an arylboronic acid could be performed at one of the bromine positions, followed by a different cross-coupling reaction, such as a Sonogashira or Buchwald-Hartwig amination, at the remaining bromine. This sequential functionalization provides access to a vast chemical space of polysubstituted pyridines from a single, readily available starting material. The methoxy group can also be a site for further modification, such as demethylation to a hydroxypyridine, which can then be used in subsequent reactions.

Computational Chemistry and Theoretical Studies on 3,5 Dibromo 2 Methoxypyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 3,5-Dibromo-2-methoxypyridine, such calculations would elucidate the distribution of electrons within the molecule, which is key to its reactivity.

The pyridine (B92270) ring is an electron-deficient (π-deficient) aromatic system. The substituents significantly modulate this electronic character. The two bromine atoms at positions 3 and 5 are electronegative and act as electron-withdrawing groups through the inductive effect (-I). Conversely, the methoxy (B1213986) group at position 2 is an electron-donating group through the resonance effect (+R) and an electron-withdrawing group through induction (-I), with the resonance effect typically being dominant.

A hypothetical DFT study would likely reveal the following:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. It would be expected to show negative potential (red/yellow regions) around the nitrogen atom, indicating its availability for electrophilic attack or coordination to metals. Positive potential (blue regions), indicating electron deficiency, would likely be observed on the hydrogen atoms and potentially a "sigma-hole" of positive potential on the bromine atoms, which can lead to halogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. The electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atoms would lower the energy of the LUMO. The precise energies and distributions of these orbitals would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderately high | Indicates susceptibility to oxidation/electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction/nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and electronic transitions. |

| Dipole Moment | Non-zero, significant | Influences solubility and intermolecular interactions. |

This table is illustrative and based on chemical principles, as specific published data is unavailable.

Molecular Dynamics Simulations of Interactions and Conformations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. For this compound, MD simulations could predict its behavior in different environments, such as in various solvents or in proximity to a biological target. These simulations could reveal stable conformations, particularly regarding the orientation of the methoxy group relative to the pyridine ring, and detail the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern its condensed-phase behavior. To date, no such specific simulation studies have been published.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, identifying the lowest energy pathways and the structure of high-energy transition states. For this compound, this would be invaluable for understanding its synthesis and degradation, as well as its reactivity in processes like metal-catalyzed cross-coupling reactions. For instance, studies on the regioselective bromine/magnesium exchange reaction have involved this compound, suggesting that the bromine at the 3-position is more reactive under certain conditions. Computational modeling could calculate the activation energies for metal insertion at the C3-Br versus the C5-Br bond, providing a theoretical basis for this observed selectivity. However, specific computational studies detailing these pathways and transition states for this molecule are absent from the literature.

Structure-Reactivity Relationship Studies of this compound and its Derivatives

By systematically modifying the structure of this compound in silico (e.g., changing the position or type of halogen, altering the alkoxy group) and calculating the resulting electronic and structural properties, a quantitative structure-reactivity relationship (QSRR) could be developed. Such studies help in designing new molecules with tailored properties. For example, a computational analysis could correlate the calculated MEP at the nitrogen atom across a series of derivatives with their experimentally measured basicity (pKa). This would allow for the prediction of basicity for new, unsynthesized derivatives. Currently, no dedicated QSRR studies focusing on this compound and its analogs are available.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Transformations of 3,5-Dibromo-2-methoxypyridine

The transformation of this compound is predominantly reliant on palladium-catalyzed cross-coupling reactions, which allow for the selective functionalization of the C3 and C5 positions. Future research is geared towards the development of more efficient, selective, and sustainable catalytic systems.

Key areas of development include:

Earth-Abundant Metal Catalysis: While palladium is highly effective, its cost and toxicity are significant drawbacks. Research into catalysts based on more abundant and benign metals like iron, nickel, and copper is a promising avenue. rsc.org For instance, iron-catalyzed cyclization reactions have been successfully used for the green synthesis of other substituted pyridines and could be adapted for coupling reactions involving this compound. rsc.org

Advanced Ligand Design: The development of novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) is crucial for enhancing catalyst performance. These advanced ligands can increase reaction rates, improve yields, and allow for transformations under milder conditions. For challenging reactions, such as the amination of aryl chlorides, bulky phosphine ligands have proven essential. benthamscience.com

Photoredox Catalysis: Light-mediated photoredox catalysis offers a powerful method for generating reactive intermediates under mild conditions, potentially enabling new types of transformations for this compound that are not accessible through traditional thermal methods.

C-H Functionalization: A significant leap forward would be the development of catalytic systems that can selectively activate and functionalize the C4 or C6 C-H bonds of the pyridine (B92270) ring, in addition to the C-Br bonds. rsc.org This would provide a more atom-economical approach to creating complex pyridine derivatives. nih.gov

A comparative table of potential catalytic systems is presented below.

| Catalytic System | Potential Advantages for this compound | Research Focus |

| Palladium-NHC Complexes | High stability, activity, and functional group tolerance. | Synthesis of new NHC ligands to control selectivity between the C3 and C5 positions. |

| Nickel-Based Catalysts | Lower cost than palladium, unique reactivity profiles. | Overcoming challenges with catalyst stability and expanding substrate scope. |

| Iron-Based Catalysts | Highly sustainable, low cost, and low toxicity. rsc.org | Improving catalyst efficiency and functional group tolerance for cross-coupling. rsc.org |

| Dual Catalytic Systems | Combining two different catalysts (e.g., photoredox and transition metal) to enable novel reaction pathways. | Exploring synergistic effects for complex transformations in a single step. |

Exploration of Bio-conjugation Strategies for this compound Scaffolds

The functional handles on this compound make it an attractive scaffold for bioconjugation, the process of linking molecules to biological targets like proteins or nucleic acids. Future research will likely focus on adapting modern bioconjugation techniques to this molecule.

Emerging strategies include:

Site-Specific Arylation: The bromine atoms can serve as reactive sites for direct arylation of biomolecules. Palladium-mediated reactions, which are less sensitive to the electronic nature of the aryl group, could be optimized for conjugating the pyridine scaffold directly to cysteine residues on proteins. nih.gov

Click Chemistry Platforms: The bromine atoms can be converted into other functional groups, such as azides or terminal alkynes. This would transform the this compound scaffold into a platform for highly efficient and specific "click" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). youtube.com These methods are widely used for their reliability and biocompatibility. springernature.com

Bioorthogonal Reactions: Developing reactions that are "bioorthogonal"—meaning they occur within a living system without interfering with native biochemical processes—is a key goal. By functionalizing the pyridine scaffold with groups like strained alkynes or tetrazines, it could be used for real-time tracking and labeling of biomolecules in live cells. researchgate.net

High-Throughput Screening and Combinatorial Chemistry Utilizing this compound

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for biological activity. Combinatorial chemistry is a method for synthesizing large collections, or "libraries," of diverse compounds for such screening. this compound is an ideal starting material for building combinatorial libraries due to its two distinct reactive sites.

Future applications in this area will involve:

Parallel Synthesis: The differential reactivity of the bromine atoms can be exploited to perform sequential cross-coupling reactions. Automated synthesis platforms can be programmed to introduce a diverse set of building blocks at the C3 and C5 positions, rapidly generating a large library of unique pyridine derivatives.

Scaffold Decoration: Starting from the core this compound structure, a vast chemical space can be explored. One bromine can be reacted with a set of boronic acids via a Suzuki coupling, and the other bromine can then be reacted with a different set of amines via a Buchwald-Hartwig amination, leading to an exponential increase in the number of final compounds.

Fragment-Based Discovery: In fragment-based drug discovery, small, low-complexity molecules are screened for weak binding to a biological target. The this compound core can be used to link promising fragments together, creating more potent lead compounds.

The following table illustrates a hypothetical combinatorial library synthesis.

| Step | Reaction | Position | Building Blocks | Number of Products |

| 1 | Suzuki Coupling | C5 | 100 different aryl boronic acids | 100 |

| 2 | Sonogashira Coupling | C3 | 50 different terminal alkynes | 5,000 |

| 3 | Buchwald-Hartwig Amination | C3 | 50 different primary/secondary amines | 5,000 |

| Total | Two-step synthesis | 200 building blocks | 10,000 unique compounds |

Sustainable and Scalable Synthetic Routes for Industrial Production of this compound

The industrial production of fine chemicals increasingly demands processes that are not only economically viable but also environmentally sustainable. Future research will focus on developing "green" synthetic routes for this compound.

Key areas for improvement are:

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. uc.ptacs.org Flow reactors allow for precise control over reaction parameters like temperature and pressure, leading to higher yields and purity. vcu.edumdpi.com

Green Solvents and Catalysts: The use of hazardous organic solvents should be minimized. Research into using greener alternatives, such as ionic liquids or even water, is a priority. benthamscience.com Furthermore, developing recyclable heterogeneous catalysts can significantly reduce waste and production costs. ijarsct.co.innih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Multicomponent, one-pot reactions are a powerful strategy for achieving this, as they reduce the number of steps and minimize waste generation. nih.govresearchgate.netresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Advanced Spectroscopic and Diffraction Studies for Precise Structural and Electronic Characterization

While basic techniques like NMR and mass spectrometry are used for routine identification, a deeper understanding of the structural and electronic properties of this compound and its derivatives requires more advanced analytical methods.

Future characterization efforts will likely employ:

Solid-State NMR (ssNMR): Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can provide detailed information about the molecule's structure, conformation, and intermolecular interactions in the solid state. emory.eduwikipedia.orglibretexts.org Techniques like 2D correlation spectroscopy can reveal proximities between different atoms (e.g., ¹H, ¹³C, ¹⁴N), offering insights into the crystal packing. nationalmaglab.org

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov Obtaining crystal structures of this compound derivatives can reveal exact bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, which can influence the material's physical properties. nih.govsemanticscholar.org

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can provide detailed information about the fragmentation patterns of the molecule, aiding in the structural elucidation of complex derivatives. chromatographyonline.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for confirming elemental composition. chemrxiv.orgchemrxiv.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling the electronic structure of molecules. rsc.org These calculations can predict properties such as molecular orbital energies, electrostatic potential, and vibrational frequencies, providing insights into the molecule's reactivity and spectroscopic behavior. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 3,5-Dibromo-2-methoxypyridine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves bromination of 2-methoxypyridine derivatives. For example, bromine in fuming sulfuric acid at 0°C under reflux yields dibrominated products, as demonstrated in analogous syntheses (e.g., 2-amino-3,5-dibromo-4-methylpyridine) . Key parameters include temperature control (0°C to avoid side reactions) and stoichiometric excess of bromine. Post-reaction neutralization with NaOH (pH ~12) and extraction with CH₂Cl₂ followed by drying (Na₂SO₄) ensures purity. Yield optimization requires careful monitoring of reaction time (e.g., 2 hours for complete conversion) .

Q. How can spectroscopic techniques (NMR, MS) confirm the substitution pattern of this compound?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) typically appears as a singlet at δ 3.8–4.0 ppm. Absence of aromatic protons in the 3,5 positions confirms bromination.

- ¹³C NMR : Carbons adjacent to bromine atoms show deshielding (δ 110–130 ppm).